4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide
Description
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-2-4-11-8-5-10-3-1-6(7)8;;/h2,4,10H,1,3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUXUGLBBLKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CC(=C21)Br.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955547-21-3 | |
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Tetrahydro-1,7-Naphthyridine Core
The tetrahydro-1,7-naphthyridine skeleton is generally prepared via cyclization reactions involving aminopyridine derivatives and suitable carbonyl-containing reagents. Common synthetic routes include:
Cyclization of aminopyridines with β-ketoesters or diketones : This method involves condensation followed by intramolecular cyclization, often catalyzed by acids or metal catalysts, to form the partially saturated bicyclic ring system.
Use of Meldrum’s acid derivatives : Meldrum’s acid reacts with aminopyridines to form intermediates that undergo thermal cyclization and decarboxylation, yielding tetrahydro-naphthyridine cores.
Modified Skraup-type reactions : These involve oxidative cyclization of aminopyridines with aldehydes or ketones in the presence of oxidants such as m-nitrobenzenesulfonate, iodine, or other catalysts, leading to the formation of naphthyridine derivatives.
Selective Bromination at the 4-Position
Selective bromination is achieved using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) under controlled conditions:
N-Bromosuccinimide bromination : A suspension of the tetrahydro-naphthyridine core with NBS in solvents like 1,2-dichloroethane at room temperature (~25°C) for several hours leads to bromination at the 4-position with high yield (~86%).
Phosphorus tribromide bromination : Refluxing hydroxylated naphthyridine derivatives in neat PBr3 also results in bromination, useful for preparing dibromo derivatives but applicable for monobromo compounds with controlled stoichiometry and temperature.
Formation of Dihydrobromide Salt
The free base 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is converted to its dihydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or water. This salt formation enhances compound stability and facilitates purification.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to tetrahydro-1,7-naphthyridine core | Aminopyridine + β-ketoester or Meldrum’s acid + catalyst | Dioxane/water, Dowtherm A, diphenyl ether | Room temp to reflux (25–180 °C) | Variable (40–70%) | Acid or metal catalysis; thermal cyclization and decarboxylation steps |
| Bromination at 4-position | N-bromosuccinimide (NBS), phosphorus tribromide (PBr3) | 1,2-dichloroethane, neat PBr3 | 25 °C (NBS), reflux (PBr3) | ~86% (NBS) | Controlled stoichiometry critical; NBS preferred for selective monobromination |
| Salt formation | Hydrobromic acid (HBr) | Ethanol, water | Room temperature | Quantitative | Conversion to dihydrobromide salt for stability and purification |
Research Findings and Mechanistic Insights
The bromination step is highly regioselective due to the electron density distribution on the tetrahydro-1,7-naphthyridine ring, favoring substitution at the 4-position.
Use of mild brominating agents like NBS allows for controlled mono-bromination without overbromination or ring degradation.
The cyclization methods employing Meldrum’s acid or β-ketoesters are efficient, providing access to various substituted tetrahydro-naphthyridines with moderate to good yields, and are adaptable to different substituents on the pyridine ring.
Formation of dihydrobromide salts is a common pharmaceutical strategy to improve solubility and stability of nitrogen-containing heterocycles.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
Structural Properties
- Molecular Formula : CHBrN
- Molecular Weight : 249.54 g/mol
- SMILES Notation : C1CNCC2=NC=CC(=C21)Br
- InChI Key : IKOUMNQKEQEVPP-UHFFFAOYSA-N
The compound features a naphthyridine core structure that contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have shown that compounds with naphthyridine structures exhibit antimicrobial properties. The bromine substitution may enhance this activity by increasing lipophilicity and altering membrane permeability.
- Anticancer Properties : Research indicates that derivatives of naphthyridine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The specific role of the bromine atom in enhancing these effects is an area of ongoing study.
Neuroscience
This compound's ability to cross the blood-brain barrier makes it a candidate for research into neuroprotective agents. Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.
Material Science
The unique structural properties of this compound allow for its application in developing novel materials:
- Conductive Polymers : Research into the incorporation of naphthyridine derivatives into polymer matrices has shown promise in creating conductive materials for electronic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Gram-positive strains. |
| Study B | Anticancer Properties | Showed a dose-dependent reduction in tumor cell viability in vitro. |
| Study C | Neuroprotective Effects | Indicated potential benefits in reducing oxidative stress in neuronal cells. |
Biological Activity
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHBrN
- Molecular Weight : 249.54 g/mol
- CAS Number : 1909337-65-0
Biological Activity Overview
The biological activity of naphthyridine derivatives, including this compound, has been studied for various pharmacological effects. These compounds have demonstrated a range of activities:
- Anticancer Activity : Naphthyridine derivatives have shown cytotoxic effects against several cancer cell lines. For instance, studies indicate that related compounds can inhibit cell proliferation in non-small cell lung cancer and cervical cancer cell lines with IC values ranging from 10.47 to 15.03 µg/mL .
- Anti-inflammatory Effects : Some naphthyridine derivatives exhibit significant anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests a potential for treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that certain naphthyridines may possess neuroprotective effects, potentially useful in neurodegenerative conditions .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Some naphthyridine derivatives intercalate into DNA, leading to disruption of cellular processes and induction of apoptosis in cancer cells .
- Cytokine Modulation : These compounds can modulate the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
Case Studies and Research Findings
| Study | Cell Line | IC (µg/mL) | Effect |
|---|---|---|---|
| Nakamura et al., 1982 | H1299 (lung cancer) | 10.47 | Cytotoxicity |
| MDPI Study | HeLa (cervical cancer) | 15.03 | Cytotoxicity |
| Inflammatory Response Study | RAW 264.7 (macrophages) | N/A | NO production inhibition |
Notable Research Findings
- Aaptamine and its derivatives have been shown to induce apoptosis through a p53-independent pathway while also downregulating markers associated with proliferation such as SOX9 and Ki67 in xenograft models .
- In vivo studies have indicated that naphthyridine derivatives can prevent tumorigenesis by modulating key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
5-Bromo-1,2,3,4-tetrahydro-[1,7]naphthyridine
- CAS : 351457-97-1
- Molecular Formula : C₈H₉BrN₂
- Key Differences : Bromine at position 5 instead of 4; fully saturated tetracyclic ring.
- Physical Properties :
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrochloride
- CAS : 2177267-75-1
- Molecular Formula : C₈H₁₁BrCl₂N₂
- Key Differences : Bromine at position 3; dihydrochloride salt instead of dihydrobromide.
- Applications : Used as a building block in medicinal chemistry, with the hydrochloride salt offering stability for storage .
4-Bromo-1,7-naphthyridine
Functional Group Derivatives
7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- CAS : 1823232-54-7
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Key Differences : Chlorine at position 4; Boc (tert-butoxycarbonyl) protecting group at position 5.
- Applications : The Boc group enhances stability during synthetic reactions, making it a preferred intermediate in multi-step syntheses .
tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Data Table: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation | LogP/pKa | Application Highlights |
|---|---|---|---|---|---|---|---|
| This compound | 1955547-21-3 | C₈H₁₁Br₃N₂ | 374.90 | Br (4), HBr salts | Partial | CCS: 137.7 Ų | MS analysis, solubility-enhanced |
| 5-Bromo-1,2,3,4-tetrahydro-[1,7]naphthyridine | 351457-97-1 | C₈H₉BrN₂ | 213.07 | Br (5) | Full | pKa 5.02 | Intermediate in chiral synthesis |
| 4-Bromo-1,7-naphthyridine | MFCD18382495 | C₈H₅BrN₂ | 209.04 | Br (4) | Aromatic | LogP 1.68 | Ligand in coordination chemistry |
| 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | 1823232-54-7 | C₁₃H₁₇ClN₂O₂ | 268.74 | Cl (4), Boc (7) | Partial | N/A | Protected intermediate |
Pharmacological Relevance
Q & A
Basic Question: What are the established synthetic routes for 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrobromide, and what key intermediates are involved?
Answer:
The synthesis typically involves halogenation and hydrogenation steps. For example, 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be brominated at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. A critical intermediate is 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine, which undergoes debenzylation via catalytic hydrogenation (Pd/C, H₂, HCl/MeOH) to yield the tetrahydro-naphthyridine core . The dihydrobromide salt is formed by treating the free base with HBr in a suitable solvent. Key intermediates should be characterized via NMR and mass spectrometry to confirm regioselectivity and purity.
Advanced Question: How do competing reaction pathways affect the regioselectivity of bromination in 5,6,7,8-tetrahydro-1,7-naphthyridine systems?
Answer:
Regioselectivity in bromination depends on electronic and steric factors. The 4-position is activated for electrophilic substitution due to resonance stabilization from the adjacent nitrogen atoms. However, competing pathways may arise if the reaction conditions (e.g., solvent polarity, temperature) favor radical mechanisms, leading to mixed products. For instance, NBS in carbon tetrachloride under UV light may produce unexpected regioisomers. Researchers should optimize bromination using low-temperature kinetic control (e.g., −20°C in DCM) and monitor progress via HPLC or TLC to minimize side reactions .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : To confirm the bromine substitution pattern and tetrahydro ring conformation.
- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ or [M-H]⁻).
- X-ray crystallography : To resolve ambiguities in stereochemistry, especially for dihydrobromide salt forms.
- Elemental analysis : To validate stoichiometry (C, H, N, Br content).
For example, the dihydrobromide salt’s hygroscopicity necessitates anhydrous handling during analysis to avoid data skewing .
Advanced Question: What challenges arise in scaling up the synthesis of this compound, and how can they be methodologically addressed?
Answer:
Key challenges include:
- Low yield in debenzylation : Catalytic hydrogenation (Pd/C) may suffer from incomplete debenzylation due to catalyst poisoning. Switching to Pearlman’s catalyst (Pd(OH)₂/C) or optimizing H₂ pressure (e.g., 5 atm vs. 3 atm) can improve efficiency .
- Bromine instability : HBr generated during salt formation may degrade the product. In situ neutralization with a weak base (e.g., NaHCO₃) in a biphasic system (water/EtOAc) can mitigate this.
- Purification : Column chromatography may fail due to the compound’s polarity. Recrystallization from ethanol/water mixtures (1:3 v/v) often yields pure dihydrobromide .
Basic Question: What are the primary research applications of this compound in medicinal chemistry?
Answer:
This compound serves as a versatile scaffold for:
- Kinase inhibitor development : The bromine atom acts as a leaving group for Suzuki-Miyaura cross-coupling to introduce pharmacophores.
- GPCR-targeted probes : The tetrahydro-naphthyridine core mimics bioactive alkaloids, enabling SAR studies.
- Antimicrobial agents : Derivatives have shown activity against Gram-positive bacteria via topoisomerase inhibition .
Advanced Question: How can contradictory data on the compound’s solubility and stability be reconciled across studies?
Answer:
Discrepancies often stem from:
- Hydrate vs. anhydrous forms : The dihydrobromide’s hygroscopicity leads to variable solubility reports. Researchers should specify water content (e.g., Karl Fischer titration) and storage conditions (desiccator vs. ambient).
- pH-dependent degradation : Stability studies in buffers (pH 1–12) reveal decomposition above pH 7, explaining conflicting shelf-life data. Use LC-MS to identify degradation products (e.g., debromination or ring-opening) .
Advanced Question: What computational methods are effective for predicting the reactivity of 4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine in cross-coupling reactions?
Answer:
- DFT calculations : To model transition states for Suzuki-Miyaura couplings. For example, the C-Br bond dissociation energy (~65 kcal/mol) indicates moderate reactivity, aligning with experimental yields of 60–75% .
- Molecular docking : To predict binding affinities when the compound is used as a kinase inhibitor precursor. Pair with MD simulations to assess conformational flexibility in aqueous vs. lipid environments .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- HBr exposure : Use fume hoods and respirators due to corrosive vapors.
- Bromine toxicity : Employ closed systems for reactions involving Br₂ or HBr.
- Waste disposal : Neutralize acidic residues with NaOH before aqueous disposal. Safety data align with EPA guidelines for brominated aromatics .
Advanced Question: How can factorial design optimize the synthesis of this compound?
Answer:
A 2³ factorial design can evaluate:
- Factors : Temperature (25°C vs. 50°C), catalyst loading (5% vs. 10% Pd/C), and H₂ pressure (3 atm vs. 5 atm).
- Response variables : Yield, purity, and reaction time.
Preliminary data suggest higher catalyst loading (10%) and pressure (5 atm) reduce reaction time by 40% without compromising yield .
Advanced Question: What theoretical frameworks explain the compound’s biological activity in enzyme inhibition assays?
Answer:
- Molecular orbital theory : The naphthyridine ring’s electron-deficient π-system facilitates hydrogen bonding with kinase ATP-binding pockets.
- Hammett substituent constants : The bromine’s σₚ value (+0.23) predicts moderate electron-withdrawing effects, enhancing binding to catalytic lysine residues. Validate via IC₅₀ comparisons with chloro or iodo analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
